molecular formula C11H7ClFNO2S B5204555 (5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione

(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione

Cat. No.: B5204555
M. Wt: 271.70 g/mol
InChI Key: RCFANHOGDWHTIY-UITAMQMPSA-N
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Description

(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group substituted with chlorine and fluorine atoms, making it a halogenated aromatic compound. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-methyl-thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used to improve insulin sensitivity in diabetic patients.

    Troglitazone: An older thiazolidinedione compound with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione is unique due to its specific halogenated phenyl group, which can impart distinct chemical and biological properties. The presence of chlorine and fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2S/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFANHOGDWHTIY-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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